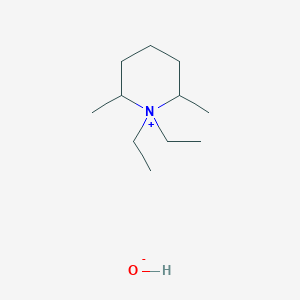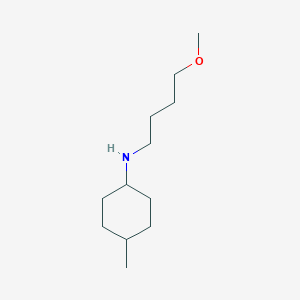
10-(2-Bromophenyl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Bromophenyl)-10H-phenoxazine: is a heterocyclic compound with the following structure:
Structure:BrC6H4NO
It consists of a phenoxazine core (a fused benzene and oxazine ring system) with a bromine-substituted phenyl group at the 10-position. Phenoxazines exhibit interesting electronic and optical properties, making them relevant in various applications.
Preparation Methods
Synthetic Routes:
-
Buchwald-Hartwig Amination
- One common method involves coupling an aryl bromide (such as 2-bromophenylboronic acid) with an amine using a palladium catalyst. This reaction forms the C-N bond, resulting in the desired phenoxazine.
- The endo-5-norbornene-2,3-dimethanol has been found to enhance the enantioselectivity in this transformation .
-
Palladium-Catalyzed Cascade Reaction
- Another approach utilizes N-(2-bromophenyl)acrylamides in a Heck/Suzuki cascade reaction. This process leads to the formation of oxindoles with excellent enantioselectivity .
Industrial Production:
Industrial-scale production methods for this specific compound are not widely documented. research on scalable synthetic routes is ongoing.
Chemical Reactions Analysis
10-(2-Bromophenyl)-10H-phenoxazine: can undergo various reactions:
Oxidation: Bromination or oxidation of the phenyl group.
Reduction: Reduction of the oxazine ring.
Substitution: Substitution reactions at the bromine position.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
10-(2-Bromophenyl)-10H-phenoxazine: finds applications in:
Chemistry: As a building block for functional materials.
Biology: Potential use as fluorescent probes or imaging agents.
Medicine: Investigated for its anti-inflammatory or antioxidant properties.
Industry: In the development of organic electronic devices.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, possibly through redox processes or binding to specific receptors.
Comparison with Similar Compounds
While there are related phenoxazines, the unique combination of the bromophenyl substituent and the oxazine core sets 10-(2-Bromophenyl)-10H-phenoxazine apart. Similar compounds include other phenoxazines and related heterocycles.
Remember that further studies are needed to fully explore its potential and mechanisms
Properties
Molecular Formula |
C18H12BrNO |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
10-(2-bromophenyl)phenoxazine |
InChI |
InChI=1S/C18H12BrNO/c19-13-7-1-2-8-14(13)20-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)20/h1-12H |
InChI Key |
LXFFQACMUQZMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)
![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)










![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)
